REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[F:7][C:8]([F:22])([F:21])[C:9]1[CH:10]=[CH:11][C:12]2[CH:16]=C(C(O)=O)[S:14][C:13]=2[CH:20]=1>CN(C=O)C>[F:22][C:8]([F:7])([F:21])[C:9]1[CH:10]=[CH:11][C:12]2[CH:16]=[C:1]([C:2]([Cl:4])=[O:3])[S:14][C:13]=2[CH:20]=1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
FC(C=1C=CC2=C(SC(=C2)C(=O)O)C1)(F)F
|
Name
|
|
Quantity
|
15 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC2=C(SC(=C2)C(=O)Cl)C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |